1-benzyl-N-cyclooctyl-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-cyclooctyl-4-piperidinecarboxamide (commonly known as BTCP) is a synthetic compound that belongs to the family of piperidine derivatives. It was first synthesized in 1973 and has been extensively studied for its potential pharmacological applications. BTCP is a potent and selective dopamine reuptake inhibitor, which makes it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
The mechanism of action of BTCP is based on its ability to inhibit the reuptake of dopamine. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and reward. By inhibiting the reuptake of dopamine, BTCP increases the concentration of dopamine in the synapse, which leads to enhanced dopaminergic signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BTCP are mainly related to its ability to increase dopamine signaling. This leads to a variety of effects such as increased locomotor activity, enhanced reward sensitivity, and improved cognitive function. However, excessive dopamine signaling can also lead to adverse effects such as addiction, psychosis, and neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BTCP in lab experiments is its high selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, the use of BTCP is also associated with some limitations such as its potential for abuse and neurotoxicity.
Direcciones Futuras
There are several future directions for the research on BTCP. One potential direction is the development of new derivatives with improved pharmacological properties such as increased selectivity and reduced toxicity. Another direction is the investigation of the role of BTCP in the regulation of other neurotransmitters such as serotonin and norepinephrine. Finally, the potential therapeutic applications of BTCP in the treatment of various neurological disorders should be further investigated.
Métodos De Síntesis
The synthesis of BTCP involves a multi-step process that starts with the reaction of cyclooctanone with benzylmagnesium chloride to form a Grignard reagent. The Grignard reagent is then reacted with piperidine to form the corresponding alcohol, which is subsequently converted to the carboxylic acid. Finally, the carboxylic acid is treated with thionyl chloride to form the desired amide product.
Aplicaciones Científicas De Investigación
BTCP has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a high affinity for the dopamine transporter, which makes it a promising candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders.
Propiedades
IUPAC Name |
1-benzyl-N-cyclooctylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c24-21(22-20-11-7-2-1-3-8-12-20)19-13-15-23(16-14-19)17-18-9-5-4-6-10-18/h4-6,9-10,19-20H,1-3,7-8,11-17H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPSSKRLOJJMMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-cyclooctylpiperidine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.